GS-9191

Vue d'ensemble

Description

GS-9191 est un composé novateur connu pour ses activités antiprolifératives et antitumorales puissantes. Il s'agit d'un double promédicament de l'analogue nucléotidique 9-(2-phosphonométhoxyéthyl)guanine, conçu pour pénétrer la peau et être métabolisé en l'analogue actif nucléoside triphosphate dans la couche épithéliale . Ce composé a montré un potentiel significatif dans le traitement des lésions induites par le virus du papillome humain .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

GS-9191 est synthétisé par une série de réactions chimiques à partir de la 9-(2-phosphonométhoxyéthyl)guanine. La synthèse implique la formation d'un promédicament bis-amide, ce qui améliore sa capacité à pénétrer la peau . La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique.

Méthodes de Production Industrielle

La production industrielle de this compound implique une synthèse à grande échelle dans des conditions contrôlées pour assurer une pureté et un rendement élevés. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions

GS-9191 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion en sa forme active par des processus métaboliques.

Réduction : Non rapporté couramment pour ce composé.

Substitution : Implique le remplacement de groupes fonctionnels pendant sa synthèse.

Réactifs et Conditions Communs

Oxydation : Oxydation enzymatique dans la couche épithéliale.

Substitution : Divers solvants organiques et catalyseurs sont utilisés pendant la synthèse.

Principaux Produits Formés

Le principal produit formé par l'activation métabolique de this compound est l'analogue actif nucléoside triphosphate, qui inhibe l'ADN polymérase alpha et bêta .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'activation des promédicaments et la pénétration cutanée.

Biologie : Investigé pour ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Traitement potentiel des lésions induites par le virus du papillome humain et d'autres infections virales.

Industrie : Utilisé dans le développement de thérapies antivirales et antiprolifératives topiques

Mécanisme d'Action

This compound exerce ses effets par le mécanisme suivant :

Applications De Recherche Scientifique

Efficacy in HPV-Related Conditions

GS-9191 has shown promising results in various studies concerning its efficacy against HPV-related lesions:

- In Vitro Studies : In vitro analyses demonstrated that this compound exhibited significant antiproliferative effects on HPV-positive cell lines with effective concentrations (EC50) as low as 0.03 nM . The compound was less potent against non-HPV-infected and primary cells .

- Animal Models : In a cottontail rabbit papillomavirus model, topical application of this compound resulted in a dose-dependent reduction in papilloma lesion size, with complete cures observed at a concentration of 0.1% .

- Clinical Trials : A Phase II double-blind, placebo-controlled study indicated that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo in treating external genital warts . These findings suggest that this compound could be a viable treatment option for skin conditions characterized by excessive cellular proliferation.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its activation and distribution:

- Cellular Uptake : this compound has been shown to interact with human organic anion transporter 1 (hOAT1), which may facilitate its uptake into cells. However, it was noted that the cytotoxicity of this compound did not correlate with the levels of hOAT1 expression in certain cell lines .

- Role of Cathepsin A : Research indicates that Cathepsin A plays a role in the intracellular activation of this compound. Knockdown experiments demonstrated that reduced Cathepsin A levels led to decreased accumulation of this compound metabolites, suggesting that this step is crucial for effective drug metabolism .

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| In Vitro Studies | Effective against HPV-positive cells (EC50 as low as 0.03 nM) |

| Animal Model | Significant reduction in papilloma size; complete cure at 0.1% concentration |

| Clinical Trials | Phase II study showed superior efficacy compared to placebo for external genital warts |

| Mechanism | Inhibits DNA polymerases; induces apoptosis through DNA chain termination |

| Pharmacokinetics | Interacts with hOAT1; metabolism influenced by Cathepsin A |

Mécanisme D'action

GS-9191 exerts its effects through the following mechanism:

Comparaison Avec Des Composés Similaires

Composés Similaires

9-(2-phosphonométhoxyéthyl)guanine (PMEG) : Le composé parent de GS-9191, connu pour son activité antiproliférative mais avec une toxicité plus élevée.

N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) : Un autre composé apparenté aux propriétés antivirales similaires.

Unicité

This compound est unique en raison de sa conception de double promédicament, qui améliore sa perméabilité cutanée et réduit la toxicité par rapport à ses composés parents. Cela en fait un candidat prometteur pour les traitements topiques des lésions virales .

Activité Biologique

GS-9191 is a novel topical prodrug designed for the treatment of human papillomavirus (HPV) infections, particularly external genital warts. Its biological activity is primarily attributed to its metabolism into the active nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG), which exhibits potent antiviral and antiproliferative effects against HPV-transformed cells. This article explores the detailed biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.

This compound functions as a double prodrug that is metabolized intracellularly to cPrPMEDAP and subsequently to PMEG. The active metabolite, PMEG diphosphate (PMEG-DP), acts as a potent inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication in both host cells and HPV . The inhibition occurs because PMEG-DP lacks the necessary 3′ hydroxyl group for DNA chain elongation, effectively terminating DNA synthesis in infected cells and leading to apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound is significantly more potent than its parent compound PMEG and its intermediate cPrPMEDAP in inhibiting the growth of HPV-positive cell lines. The effective concentrations required to inhibit 50% of cell growth (EC50 values) were reported as follows:

| Compound | EC50 (nM) |

|---|---|

| This compound | 0.03 |

| cPrPMEDAP | 207 |

| PMEG | 284 |

These results indicate that this compound is particularly effective against HPV-infected cells while showing reduced potency in non-HPV-infected primary cells (EC50 values ranging from 1 to 15 nM) .

In Vivo Studies

In animal models, specifically the cottontail rabbit papillomavirus (CRPV) model, topical application of this compound resulted in a dose-dependent reduction in papilloma size. Complete cures were observed at a concentration of 0.1% . Moreover, no systemic toxicity was noted during these studies, further supporting its safety profile for topical use .

Clinical Trials

This compound has undergone several clinical trials assessing its efficacy and safety for treating external genital warts. A Phase 2 study concluded that this compound was well tolerated and demonstrated statistically superior efficacy compared to placebo treatments . The results suggest that this compound could be a viable option for managing conditions characterized by excessive cellular proliferation due to HPV infection.

Case Study: Efficacy in HPV Treatment

A clinical trial involving multiple patients with external genital warts treated with this compound showed promising results. Patients were administered topical this compound over a specified duration, with follow-up assessments indicating significant reductions in wart size and number compared to baseline measurements.

Case Study: Safety Profile Assessment

In another study focusing on safety, patients receiving this compound reported minimal adverse effects, primarily localized skin irritation. This aligns with findings from preclinical studies indicating a favorable safety profile devoid of systemic toxicity .

Propriétés

Numéro CAS |

859209-84-0 |

|---|---|

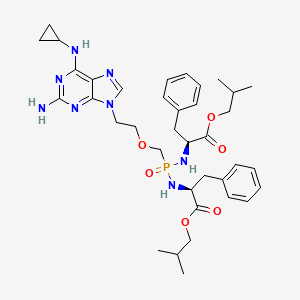

Formule moléculaire |

C37H51N8O6P |

Poids moléculaire |

734.8 g/mol |

Nom IUPAC |

2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1 |

Clé InChI |

YTMOQFAFGKLYIW-CONSDPRKSA-N |

SMILES |

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |

SMILES isomérique |

CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C |

SMILES canonique |

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GS-9191; GS 9191; GS9191; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.